Cefotaxime was first introduced in the 1970s and has since been a critical component in the treatment of severe infections, particularly those caused by resistant bacteria. It is derived from 7-aminocephalosporanic acid, which serves as the core structure for many cephalosporin antibiotics.
Cefotaxime belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. It is categorized as a third-generation cephalosporin, characterized by its enhanced activity against Gram-negative bacteria compared to earlier generations.
The synthesis of cefotaxime typically involves several methods, with the most common being through the reaction of 7-aminocephalosporanic acid with various acylating agents. One notable method utilizes sodium-2-ethyl hexanoate as an acylating agent in an ethanol solvent, achieving high yields and purity levels. The optimal conditions for this synthesis have been reported as a mole ratio of cefotaxime acid to sodium-2-ethyl hexanoate of 2:3, with reaction times as short as 10 minutes yielding over 97% product purity .
The synthesis can be performed using environmentally friendly solvents and conditions that minimize waste and maximize yield. For instance, one method described involves using acetone-water solutions that facilitate the reaction while maintaining product integrity .
Cefotaxime's molecular formula is C16H17N5O7S, and it features a beta-lactam ring structure characteristic of cephalosporins. The compound contains a thiazolidine ring fused to the beta-lactam ring, contributing to its antimicrobial properties.
The molecular weight of cefotaxime is approximately 453.4 g/mol. Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are commonly employed to confirm its structure during synthesis .
Cefotaxime undergoes various chemical reactions typical of beta-lactam antibiotics, including hydrolysis and acylation reactions. These reactions are critical for its mechanism of action against bacteria.
In laboratory settings, cefotaxime can react with nucleophiles that attack the carbonyl carbon of the beta-lactam ring, leading to the opening of this ring and loss of antibacterial activity. Understanding these reactions is crucial for developing more stable derivatives or combinations with other antibiotics .
Cefotaxime exerts its antibacterial effect primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting normal cell wall construction.
This binding inhibits transpeptidation—a key step in cross-linking peptidoglycan layers—resulting in weakened cell walls that cannot withstand osmotic pressure. Consequently, bacteria undergo lysis and death due to structural failure .
Studies have shown that cefotaxime's affinity for different PBPs varies among bacterial species, influencing its effectiveness against specific pathogens .
Cefotaxime appears as a white to off-white powder that is soluble in water and slightly soluble in organic solvents like ethanol. Its melting point ranges from 160°C to 165°C.
The compound has a pH range between 4.5 and 6 when dissolved in water at a concentration of 1%. Cefotaxime is stable under acidic conditions but can degrade under alkaline conditions or upon prolonged exposure to moisture .
Cefotaxime is widely used in clinical settings for treating infections caused by susceptible organisms, including:
Its broad-spectrum activity makes it particularly useful in empirical therapy where the causative organism has not yet been identified.
Cefotaxime is a foundational member of the third-generation cephalosporins, a subclass characterized by an expanded spectrum of activity, particularly against Gram-negative bacilli, and greater stability against hydrolysis by many beta-lactamase enzymes [3] [10]. Key characteristics defining its classification include:
Table 1: Key Characteristics of Cefotaxime within the Third-Generation Cephalosporins
Feature | Cefotaxime | General Third-Gen Characteristics |
---|---|---|
Core Structure | Cephalosporin nucleus with aminothiazolyl methoxyimino side chain | Varied side chains at 7-position, often aminothiazolyl oxime types |
Gram-negative Spectrum | Excellent vs. Enterobacteriaceae, H. influenzae, N. meningitidis, N. gonorrhoeae | Broadened vs. Gram-negatives, especially Enterobacteriaceae |
Pseudomonas activity | Generally poor | Variable (e.g., poor in cefotaxime/ceftriaxone; good in ceftazidime) |
Gram-positive Activity | Moderate (less than 1st gen) vs. Streptococci | Generally less than 1st gen, but retained vs. Streptococci |
Beta-Lactamase Stability | High vs. TEM, SHV (common plasmid-mediated) | Increased stability vs. many beta-lactamases compared to earlier generations |
CNS Penetration | Good; effective in meningitis | Generally good; key feature for meningitis treatment |
Metabolism | Hepatic (to desacetylcefotaxime, active) | Varies (e.g., ceftriaxone - biliary; ceftazidime - renal) |
Primary Excretion | Renal (50-85%) | Mostly renal or hepatic/biliary |
The development of cefotaxime marked a pivotal moment in antibiotic chemotherapy. Key milestones include:
Table 2: Key Milestones in Cefotaxime Development and Introduction
Year | Milestone | Significance |
---|---|---|
1976 | Initial Synthesis | First third-generation cephalosporin created; aminothiazolyl methoxyimino side chain introduced. |
1977-1979 | Preclinical & Phase I/II Clinical Trials | Demonstrated broad spectrum, beta-lactamase stability, and safety profile. |
1980 | Market Introduction (e.g., Claforan) | Became widely available for clinical use globally. |
Early 1980s | FDA Approval (US) & Equivalent Approvals (Europe, Japan) | Formal regulatory authorization for therapeutic use. |
1987 | Inclusion in WHO Essential Medicines List (EML) | Formal recognition as a critical medicine for basic healthcare systems. |
Cefotaxime achieved widespread global regulatory acceptance shortly after its introduction and remains a significant antibiotic, though usage patterns vary:
Inclusion in Essential Medicine Lists: Cefotaxime's inclusion on the WHO Model List of Essential Medicines (EML) since at least 1987 underscores its global importance in treating severe bacterial infections, particularly where resistance to older, cheaper antibiotics is prevalent or in settings requiring broad empirical coverage [2].
Clinical Usage Patterns:
Table 3: Global Regulatory Status and Primary Clinical Applications of Cefotaxime
Aspect | Details |
---|---|
Initial Approvals | FDA (USA), EMA (Europe), PMDA (Japan) ~1980 |
Current Availability | Worldwide (as originator brand and generics) |
WHO EML Status | Listed since at least 1987 (current as of latest EML) |
Pregnancy Category | FDA: B; AU: B1 |
Key Hospital Uses | Severe pneumonia, Complicated UTI/Pyelonephritis, Intra-abdominal infection, Sepsis/bacteremia, Bone/Joint infection, Severe skin/soft tissue infection |
Specific Indications | Bacterial Meningitis (esp. neonates/children), Gonorrhea (uncomplicated), Surgical Prophylaxis (e.g., colorectal) |
Regional Considerations | Use influenced by local ESBL rates; Selective use in neonatal sepsis due to resistance/candidiasis concerns; Essential medicine in resource-limited settings. |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0